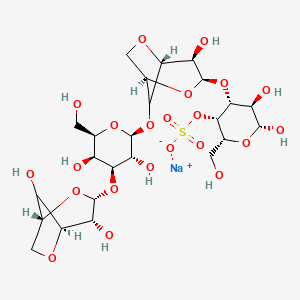

Neocarratetraose 41-sulfate sodium salt

Description

Contextualization of Sulfated Oligosaccharides in Marine Biomolecules Research

Marine algae are a rich source of structurally diverse bioactive compounds, including a class of molecules known as sulfated polysaccharides. instituteofmineralresearch.org These complex carbohydrates, which include carrageenans from red algae, fucoidans from brown algae, and ulvans from green algae, are recognized for a wide array of health-beneficial effects. instituteofmineralresearch.orgnih.gov Scientific interest in these marine biomolecules has grown due to their potential applications in the pharmaceutical, nutraceutical, and cosmetic industries. nih.govnih.gov

The biological activities of these polysaccharides are vast, encompassing antioxidant, antiviral, anticoagulant, immunomodulatory, and antitumor properties. nih.govnih.gov Sulfated polysaccharides derived from marine algae are noted for their structural complexity and resemblance to mammalian glycosaminoglycans, which allows them to interact with various biological systems. nih.gov Research into these compounds is not only aimed at discovering new therapeutic agents but also at understanding the fundamental biological roles of sulfated glycans.

Overview of Carrageenan-Derived Oligosaccharides and Their Academic Significance

Carrageenans are linear sulfated polysaccharides extracted from edible red seaweeds. researchgate.netnih.gov They are composed of repeating disaccharide units of galactose and 3,6-anhydro-galactose. nih.gov While carrageenan polysaccharides have long been used in the food industry for their gelling and thickening properties, their degradation products, known as carrageenan oligosaccharides (COs), have garnered significant academic interest. nih.govresearchgate.net

These oligosaccharides, including neocarratetraose derivatives, are typically produced through chemical or enzymatic hydrolysis of the parent carrageenan. nih.gov This process results in smaller fragments with lower molecular weight, better water solubility, and often, enhanced bioavailability and bioactivity compared to the original polysaccharides. researchgate.netalfa-chemistry.com Numerous studies have demonstrated that COs possess a range of beneficial biological activities, such as antioxidant, anti-inflammatory, antitumor, and immunomodulatory effects. researchgate.netalfa-chemistry.commdpi.com The defined structures of these oligosaccharides make them excellent models for studying the structure-activity relationships of sulfated glycans. nih.gov For instance, research has shown that kappa-carrageenan oligosaccharides can be more effective against certain cancer cell lines than the original polysaccharide. mdpi.com

Theoretical Frameworks for Specific Sulfation Patterns in Glycoconjugate Function

The biological activity of sulfated oligosaccharides is not merely determined by their sugar backbone but is critically influenced by the number and position of their sulfate (B86663) groups. This has led to the concept of a "sulfation code," where specific sulfation patterns on glycoconjugates encode functional information, analogous to the sequence of nucleotides in DNA or amino acids in proteins. caltech.eduannualreviews.orgresearchgate.net

Chemical and Physical Properties

| Property | Value |

| CAS Number | 108321-78-4 |

| Molecular Formula | C₂₄H₃₇NaO₂₂S |

| Molecular Weight | 732.59 g/mol |

| Appearance | White to Off-white Solid |

| Purity | ≥95% |

| Solubility | Soluble in water |

Research Findings on Carrageenan-Derived Oligosaccharides

| Biological Activity | Key Findings | References |

| Antitumor | Kappa-carrageenan oligosaccharides showed higher activity than polysaccharides against several human cancer cell lines. mdpi.com | mdpi.com |

| Anti-inflammatory | λ-neocarratetraose significantly inhibited the secretion of pro-inflammatory factors in macrophages. nih.gov | nih.gov |

| Antioxidant | Carrageenan oligosaccharides exhibit potent free-radical scavenging activities. researchgate.net | researchgate.net |

| Immunomodulatory | Can regulate signaling pathways in macrophages. | |

| Prebiotic | Can increase the diversity of gut microbiota. lcsciences.com | lcsciences.com |

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R,6R)-4-[[(1R,3R,4R,5R)-8-[(2S,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O22S.Na/c25-1-5-9(27)18(44-22-12(30)17-10(28)7(41-22)3-37-17)13(31)23(40-5)43-15-8-4-38-19(15)14(32)24(42-8)45-20-11(29)21(33)39-6(2-26)16(20)46-47(34,35)36;/h5-33H,1-4H2,(H,34,35,36);/q;+1/p-1/t5-,6-,7-,8-,9+,10?,11-,12-,13-,14-,15?,16+,17+,18+,19-,20-,21-,22-,23+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQSMOXZBMFBA-VZRJCJMASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NaO22S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746708 | |

| Record name | Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-78-4 | |

| Record name | Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Structural Elucidation and Conformational Analysis of Neocarratetraose 41 Sulfate Sodium Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfation Site Identification and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of oligosaccharides in solution. mdpi.comnih.gov For Neocarratetraose 4¹-sulfate sodium salt, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to unambiguously determine its primary structure.

The basic structure of neocarratetraose consists of two repeating disaccharide units of 3,6-anhydro-α-D-galactose (AnG) and β-D-galactose (Gal), linked α-(1,3) and β-(1,4) respectively. The nomenclature "4¹-sulfate" indicates a single sulfate (B86663) group esterified at the C4 position of the non-reducing terminal galactose residue.

Sulfation Site Identification: The position of the sulfate group induces a significant downfield shift in the NMR signals of the proton attached to the sulfated carbon (the α-proton) and the carbon itself. In ¹H NMR, the H4 signal of the terminal galactose residue is shifted downfield by approximately 0.4-0.7 ppm compared to its non-sulfated counterpart. nih.gov Similarly, in ¹³C NMR spectra, the C4 signal experiences a deshielding effect, shifting it downfield, while adjacent carbons (C3 and C5) may show smaller shifts.

Linkage Analysis: 2D NMR experiments are crucial for sequencing and linkage analysis.

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within each monosaccharide ring, allowing for the assignment of all proton signals starting from the anomeric proton (H1).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, providing definitive evidence of the glycosidic linkages between the sugar units. For example, a correlation between the H1 of a galactose unit and the C4 of an anhydrogalactose unit confirms a (1→4) linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. Cross-peaks between the anomeric proton of one residue and a proton of the adjacent residue across the glycosidic bond (e.g., H1 of Gal and H4 of AnG) confirm the linkage and provide information about the conformation around the glycosidic bond.

| Residue | Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|---|

| Gal(4S) (Terminal) | 1 | ~4.7 | ~103 |

| 2 | ~3.6 | ~72 | |

| 3 | ~3.8 | ~75 | |

| 4 | ~4.4 | ~79 | |

| 5 | ~4.0 | ~76 | |

| 6 | ~3.9 | ~62 | |

| AnG (Internal) | 1 | ~5.2 | ~98 |

| 2 | ~4.1 | ~70 | |

| 3 | ~4.6 | ~80 | |

| 4 | ~4.2 | ~78 | |

| 5 | ~4.8 | ~70 | |

| 6 | ~3.9 | ~68 |

Note: Values are approximate and based on data from related carrageenan oligosaccharides. The bolded values for the Gal(4S) residue at position 4 indicate the significant downfield shift due to sulfation.

Mass Spectrometry (MS) Techniques for Oligosaccharide Sequencing and Composition Determination

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. acs.org For sulfated compounds like Neocarratetraose 4¹-sulfate sodium salt, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed. nih.gov

Composition Determination: High-resolution MS provides an accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. For Neocarratetraose 4¹-sulfate sodium salt (C₂₄H₃₇O₂₂SNa), the expected monoisotopic mass can be precisely calculated and matched with experimental data.

Oligosaccharide Sequencing: Tandem mass spectrometry (MS/MS) is used to fragment the isolated parent ion and deduce the monosaccharide sequence. nih.gov A significant challenge in the MS/MS of sulfated oligosaccharides is the lability of the sulfate group, which can be easily lost as SO₃. This issue is often mitigated by analyzing the sodiated adducts, which stabilizes the sulfate group. acs.org

The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, yielding B- and C-type ions from the non-reducing end and Y- and Z-type ions from the reducing end. The mass difference between consecutive ions in a series corresponds to a specific monosaccharide residue, allowing the sequence to be reconstructed. For Neocarratetraose 4¹-sulfate, Y-type cleavage is expected to be prominent at the sulfated residue. acs.org

| Ion Type | Cleavage Site | Fragment Structure | Predicted m/z |

|---|---|---|---|

| B₁ | - | Gal(4S) | 241.0 |

| Y₃ | Gal(4S) - AnG | AnG-Gal-AnG | 467.1 |

| B₂ | AnG - Gal | Gal(4S)-AnG | 385.0 |

| Y₂ | AnG - Gal | Gal-AnG | 323.1 |

| B₃ | Gal - AnG | Gal(4S)-AnG-Gal | 547.1 |

| Y₁ | Gal - AnG | AnG | 161.0 |

Note: Calculations are based on monoisotopic masses. Gal(4S) = C₆H₉O₈S⁻, Gal = C₆H₁₀O₅, AnG = C₆H₈O₄.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

For Neocarratetraose 4¹-sulfate, the spectra are dominated by bands characteristic of carbohydrates, such as O-H stretching (~3400 cm⁻¹), C-H stretching (~2900 cm⁻¹), and complex vibrations of the pyranose ring in the fingerprint region (1200-700 cm⁻¹). uc.pt

The most diagnostic bands are those related to the sulfate group:

A strong, asymmetric stretching vibration of S=O is observed around 1210-1240 cm⁻¹.

A band around 845-850 cm⁻¹ is characteristic of a sulfate ester group attached to an axial position, specifically the C4 of a galactose unit, as found in kappa-carrageenans. researchgate.net The presence of this sharp band and the absence of bands around 820-830 cm⁻¹ (indicative of sulfation at C2) would confirm the 4¹-sulfation pattern. core.ac.uk

FT-Raman spectroscopy offers complementary information and often provides higher resolution in the fingerprint region, allowing for a more detailed analysis of glycosidic linkages and skeletal vibrations. uc.pt

| Wavenumber (cm⁻¹) | Assignment | Technique |

|---|---|---|

| ~3400 | O-H stretching | FT-IR, Raman |

| ~2920 | C-H stretching | FT-IR, Raman |

| ~1240 | S=O asymmetric stretching (sulfate ester) | FT-IR |

| ~1150 | C-O-C stretching (glycosidic linkage) | FT-IR |

| ~1070 | C-O stretching of pyranose ring | FT-IR, Raman |

| ~930 | C-O-C stretching of 3,6-anhydrogalactose ring | FT-IR |

| ~845 | C-O-S vibration of axial sulfate at C4 of galactose | FT-IR, Raman |

Note: The bolded entry highlights the key diagnostic band for identifying the specific sulfation site.

X-ray Crystallography and Cryo-Electron Microscopy for Three-Dimensional Structural Resolution

Determining the three-dimensional structure of molecules at atomic resolution provides unparalleled insight into their conformation and potential interactions.

X-ray Crystallography: This technique relies on analyzing the diffraction pattern of X-rays passed through a single crystal of a compound. wikipedia.org If a suitable crystal of Neocarratetraose 4¹-sulfate sodium salt could be grown, X-ray crystallography would yield precise information on bond lengths, bond angles, and torsional angles. It would also reveal the preferred conformation of the pyranose rings, the geometry of the glycosidic linkages, and the arrangement of molecules and ions within the crystal lattice. However, obtaining high-quality single crystals of flexible and hydrophilic oligosaccharides is a major bottleneck, making this technique extremely challenging for such molecules. researchgate.net X-ray fiber diffraction has been successfully used on related polysaccharide polymers like chondroitin (B13769445) 4-sulfate to determine helical structures, but this provides an average structure rather than the detail of a single-crystal analysis. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a technique primarily used for determining the structure of large macromolecular complexes, such as proteins and viruses. The sample is flash-frozen in a thin layer of vitreous ice, and its structure is reconstructed from thousands of 2D projection images. For a small molecule like a tetrasaccharide (molecular weight < 1000 Da), cryo-EM is not a viable technique for de novo structure determination due to the low signal-to-noise ratio and the inability to align the images of such a small, potentially flexible molecule.

Computational Chemistry and Molecular Dynamics Simulations for Conformational Studies

Given the challenges in experimental 3D structure determination, computational methods are indispensable for exploring the conformational landscape of Neocarratetraose 4¹-sulfate.

Molecular Modeling and Dynamics (MD) Simulations: These methods use classical mechanics to simulate the motions of atoms in a molecule over time, providing insights into its dynamic behavior in solution. mdpi.comnih.gov For Neocarratetraose 4¹-sulfate, MD simulations can:

Assess the Impact of Sulfation: The negatively charged sulfate group influences the local conformation through electrostatic repulsion and interactions with the sodium counterion and surrounding water molecules. Simulations can reveal how sulfation restricts the flexibility of the molecule compared to its unsulfated counterpart.

Model Solvent Interactions: By explicitly including water molecules in the simulation, the role of hydration in stabilizing certain conformations can be investigated.

These computational studies, often validated with experimental data from NMR (e.g., NOEs), provide a detailed picture of the ensemble of conformations that Neocarratetraose 4¹-sulfate adopts in an aqueous environment. mdpi.com

| Glycosidic Linkage | Torsion Angle | Typical Value Range (degrees) |

|---|---|---|

| β-Gal-(1→4)-AnG | φ (H1-C1-O4-C4) | -90 to -60 |

| ψ (C1-O4-C4-H4) | -120 to -90 | |

| α-AnG-(1→3)-Gal | φ (H1-C1-O3-C3) | 60 to 90 |

| ψ (C1-O3-C3-H3) | -170 to 170 |

Note: These values represent common conformational minima and can vary based on the specific force field and simulation conditions.

Synthetic Strategies and Biosynthetic Pathways of Neocarratetraose 41 Sulfate Sodium Salt

Chemoenzymatic Synthesis of Defined Oligosaccharide Structures

Chemoenzymatic synthesis offers a powerful strategy for constructing complex oligosaccharides with complete control over their structure. This approach combines the flexibility of chemical synthesis for creating building blocks and installing protecting groups with the high specificity of enzymatic reactions for forming glycosidic bonds or introducing modifications.

The formation of the glycosidic bond is a central challenge in oligosaccharide synthesis. biosynth.com The goal is to link monosaccharide units with precise stereochemistry (either α or β) at the anomeric center. Achieving high stereoselectivity is influenced by numerous factors, making it one of the most demanding aspects of carbohydrate chemistry. cdnsciencepub.com

Key factors that govern the stereochemical outcome of a glycosylation reaction include:

Glycosyl Donor and Acceptor: The structure and reactivity of the sugar donor (the electrophile) and the acceptor (the nucleophile) are fundamental. The presence of specific protecting groups can influence the molecule's conformation and the nucleophilicity of the hydroxyl groups. cdnsciencepub.comrsc.org

Protecting Groups: Protecting groups at positions adjacent to the anomeric center, particularly at C-2, can exert "neighboring group participation." A participating group at C-2 (e.g., an acetyl or benzoyl group) typically directs the formation of a 1,2-trans glycosidic bond. Conversely, a non-participating group (e.g., a benzyl (B1604629) or azido (B1232118) group) is required for the synthesis of 1,2-cis linkages, though this does not by itself guarantee stereoselectivity. cdnsciencepub.comrsc.org

Solvent: The polarity of the reaction solvent can significantly impact the stability of charged intermediates, such as the oxocarbenium ion, that form during the reaction, thereby influencing the stereoselectivity. cdnsciencepub.comcdnsciencepub.com

Catalyst/Promoter: The choice of activator or promoter that facilitates the departure of the leaving group from the glycosyl donor is critical. cdnsciencepub.comfrontiersin.org Different promoters can favor different reaction pathways and stereochemical outcomes.

Temperature: Reaction temperature is another crucial parameter that can affect the selectivity of glycosylation reactions. rsc.org

The synthesis of 1,2-cis linkages, which are often thermodynamically favored due to the anomeric effect, remains particularly challenging compared to the more reliably synthesized 1,2-trans linkages. rsc.org Researchers have developed various methods to control these reactions, including the use of specific glycosyl donors like glycosyl halides, phosphates, and trichloroacetimidates, each requiring optimized conditions for activation. frontiersin.orgbenthamscience.com

Table 1: Factors Influencing Stereoselectivity in Glycosylation

| Factor | Influence on Stereoselectivity | Examples |

|---|---|---|

| Protecting Group at C-2 | A participating group (e.g., acetate) promotes 1,2-trans linkage formation via neighboring group participation. A non-participating group (e.g., benzyl ether) is necessary for 1,2-cis linkage but does not guarantee it. rsc.org | Acetyl, Benzoyl (participating); Benzyl, Azido (non-participating) |

| Solvent | Can stabilize or destabilize reaction intermediates. Ether-based solvents can sometimes favor α-glycosides. cdnsciencepub.comcdnsciencepub.com | Dichloromethane, Acetonitrile, Toluene, Diethyl ether |

| Catalyst/Promoter | Activates the glycosyl donor. The choice of catalyst can dictate the reaction mechanism and stereochemical outcome. frontiersin.org | Trimethylsilyl triflate (TMSOTf), Silver triflate (AgOTf), Boron trifluoride etherate (BF₃·OEt₂) |

| Temperature | Lower temperatures often increase selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. rsc.org | Reactions often run at temperatures ranging from -78°C to room temperature. |

Introducing a sulfate (B86663) group at a specific position, such as the 4¹-position of neocarratetraose, requires highly regioselective chemical methods. Direct sulfation of an unprotected oligosaccharide would lead to a complex mixture of products sulfated at various positions. Therefore, a common strategy involves a multi-step process where all hydroxyl groups, except the one targeted for sulfation, are masked with protecting groups. acs.org

The synthesis of sulfated oligosaccharides typically involves:

Construction of a fully protected oligosaccharide precursor.

Selective deprotection of the specific hydroxyl group to be sulfated.

Sulfation of the newly freed hydroxyl group.

Removal of all protecting groups to yield the final sulfated oligosaccharide.

Commonly used sulfating agents include sulfur trioxide amine complexes, such as sulfur trioxide-pyridine (SO₃·py) and sulfur trioxide-trimethylamine (SO₃·NMe₃). fu-berlin.denih.gov However, these reagents can present challenges related to toxicity and purification. nih.gov To overcome these issues, alternative reagents like sulfuryl imidazolium (B1220033) salts have been developed, which can be used for the regioselective introduction of protected sulfate groups into monosaccharides and can be adapted for oligosaccharide synthesis. acs.orgnih.govuwaterloo.ca

Optimization of the sulfation reaction is critical. For instance, in solid-phase synthesis, screening different sulfur trioxide amine complexes and reaction conditions (e.g., temperature, solvent) is necessary to achieve full conversion without side reactions. fu-berlin.deresearchgate.net For example, when using a sulfur trioxide pyridine (B92270) complex on a resin-bound mannoside, complete sulfation was achieved at 40°C in a DMF/Pyridine mixture, whereas the reaction was incomplete at ambient temperature. fu-berlin.de

Table 2: Common Reagents and Methods for Regioselective Sulfation

| Method/Reagent | Description | Advantages/Disadvantages |

|---|---|---|

| Sulfur Trioxide Amine Complexes (e.g., SO₃·py) | A widely used class of reagents for the sulfation of alcohols. nih.gov | Effective but can require harsh conditions and stoichiometric excess; purification can be challenging due to reagent toxicity (e.g., pyridine). nih.gov |

| Stannylene Acetals | A carbohydrate diol is reacted with a tin reagent (e.g., dibutyltin (B87310) oxide) to form a stannylene acetal, which activates one hydroxyl group over the other for subsequent reaction with a sulfating agent. mdpi.com | Allows for regioselective functionalization of diols, often with high predictability based on sugar conformation. |

| Sulfuryl Imidazolium Salts | Reagents used to install protected sulfate groups (e.g., 2,2,2-trichloroethyl-protected sulfates), which can be deprotected later. acs.orguwaterloo.ca | Offers good yields and selectivity; allows for the introduction of sulfates that are stable during subsequent synthetic steps. acs.org |

| Solid-Phase Synthesis | The oligosaccharide is anchored to a solid support, allowing for sequential reactions and purifications via simple washing steps. fu-berlin.dersc.org | Simplifies purification and allows for automation; requires optimization of on-resin reaction conditions. fu-berlin.de |

Enzymatic Derivation from Polysaccharide Precursors (e.g., Carrageenan)

An alternative and often more direct route to obtaining specific oligosaccharides is through the controlled enzymatic breakdown of naturally occurring polysaccharides. researchgate.net For Neocarratetraose 4¹-sulfate, the parent polysaccharide is κ-carrageenan, a sulfated galactan extracted from red seaweeds. nih.gov

Carrageenases are glycoside hydrolases that specifically catalyze the cleavage of glycosidic bonds within carrageenan polymers. dost.gov.ph Different types of carrageenases exist, with specificities for κ-, ι-, or λ-carrageenan. mdpi.com To produce neocarratetraose, κ-carrageenases are employed. These enzymes act in an endolytic manner, cleaving the β-1,4-glycosidic linkages within the κ-carrageenan backbone to yield a series of even-numbered oligosaccharides known as neocarrabiose (B1251275) and its oligomers (neocarratetraose, neocarrahexaose, etc.). nih.govkoreascience.kr

The depolymerization process can be controlled to favor the production of specific oligosaccharide sizes. nih.gov By adjusting reaction parameters such as enzyme concentration, substrate concentration, temperature, pH, and reaction time, the degradation process can be managed. For example, at the initial stages of hydrolysis, larger oligosaccharides are typically released, which are then further degraded into smaller units like disaccharides and tetrasaccharides over time. nih.gov This enzymatic approach is advantageous as it operates under mild conditions, avoids the use of toxic chemicals, and yields products with a defined structure based on the enzyme's specificity. acs.orgnih.gov

The key to a successful enzymatic process is the availability of a robust and specific enzyme. Carrageenases are sourced from marine bacteria, which utilize carrageenan as a carbon source. The process involves isolating carrageenase-producing bacterial strains from marine environments, such as from the surface of red algae or in marine sediments. dost.gov.phnih.gov

Once a promising strain is identified, it is cultured in a medium containing carrageenan to induce the production of the desired enzyme. dost.gov.phnih.gov The carrageenase is then purified from the culture supernatant. Characterization of the purified enzyme is essential to determine its optimal working conditions and properties. This includes determining its molecular mass, optimal pH and temperature, stability under various conditions, and kinetic parameters (Kₘ and Vₘₐₓ). koreascience.krnih.gov Such characterization ensures the efficient and reproducible production of carrageenan oligosaccharides.

Table 3: Properties of Characterized κ-Carrageenases from Different Marine Bacteria

| Bacterial Source | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Vibrio sp. NJ-2 | 33 | 8.0 | 40 | Endolytically depolymerizes κ-carrageenan into oligosaccharides (DP 2-8). koreascience.kr | koreascience.kr |

| Pseudoalteromonas sp. ASY5 | 30 | 7.5 | 60 | Stable at high temperature and alkaline pH; produces oligosaccharides. nih.gov | nih.gov |

| Marine Isolate ALAB-001 | Not specified | Not specified | 25 (for bacterial growth) | High enzyme activity (175 U/mL) was observed when grown with κ-carrageenan. dost.gov.ph | dost.gov.ph |

Isolation and Purification Protocols for Neocarratetraose 4¹-Sulfate Sodium Salt

Following either chemoenzymatic synthesis or enzymatic depolymerization, the target compound, Neocarratetraose 4¹-sulfate sodium salt, must be isolated from a complex mixture. This mixture may contain unreacted starting materials, protecting groups, reagents, enzymes, and a variety of oligosaccharides with different degrees of polymerization and sulfation.

A multi-step purification strategy is typically required. A common initial step for purifying sulfated oligosaccharides from a crude mixture is to use strong cation exchange resin chromatography, which effectively separates the negatively charged sulfated molecules from neutral and other acidic compounds. nih.govdeepdyve.com

Further purification to separate oligosaccharides based on size and sulfation pattern often employs a combination of chromatographic techniques:

Activated Carbon Chromatography: This method can be used to separate oligosaccharides, where elution is typically performed with an increasing gradient of ethanol (B145695) in water. google.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic volume, effectively fractionating the oligosaccharide mixture by degree of polymerization.

Ion-Exchange Chromatography (IEC): This is particularly useful for separating sulfated oligosaccharides based on the number and position of their charged sulfate groups.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating polar compounds like oligosaccharides, providing high-resolution separation of isomers. nih.gov

Membrane filtration techniques, such as nanofiltration, can also serve as a scalable method for concentrating and purifying oligosaccharide mixtures by removing smaller molecules like monosaccharides and salts. researchgate.net The final purified fractions are analyzed by techniques such as mass spectrometry and NMR to confirm the structure and purity of the isolated Neocarratetraose 4¹-sulfate sodium salt.

Chromatographic Separation Techniques (e.g., Ion-Exchange, Size-Exclusion, Reverse-Phase)

The purification and isolation of Neocarratetraose 4¹-sulfate sodium salt from complex mixtures, such as hydrolysates of κ-carrageenan, rely on advanced chromatographic techniques. The choice of method depends on the specific properties of the oligosaccharides to be separated, primarily their size, charge, and polarity. Ion-exchange, size-exclusion, and reverse-phase chromatography are powerful tools used sequentially or in combination to achieve high-purity fractions.

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography (IEX) is a highly effective method for separating charged molecules, making it ideal for sulfated oligosaccharides. nih.gov The principle of IEX is based on the reversible interaction between a charged analyte and an oppositely charged stationary phase. nih.gov For sulfated oligosaccharides, which carry a negative charge due to the sulfate groups (SO₃⁻), anion-exchange chromatography is employed. youtube.com

In this technique, the stationary phase consists of a resin with positively charged functional groups (e.g., quaternary ammonium). youtube.com When a solution of sulfated oligosaccharides is passed through the column, the negatively charged molecules bind to the stationary phase. Separation is achieved by applying a gradient of increasing ionic strength, typically using a salt solution like sodium chloride (NaCl). researchgate.net Oligosaccharides with a lower degree of sulfation (fewer negative charges) elute first, while those with a higher degree of sulfation require a higher salt concentration to be displaced from the resin. This allows for the fine separation of oligosaccharides based on the number of sulfate groups. High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a particularly powerful variant that provides high resolution and allows for the identification of structural isomers. youtube.com

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration or gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume or size. researchgate.net This technique is crucial for fractionating oligosaccharide mixtures according to their degree of polymerization (DP). The stationary phase consists of porous beads. Larger molecules cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. nih.gov

SEC is widely used for the preparative scale separation of carrageenan oligosaccharides, including disaccharides, tetrasaccharides, hexasaccharides, and larger fragments. researchgate.net Columns with resins like Superdex and Sephadex are commonly used for this purpose. researchgate.netnih.gov For instance, a rapid SEC method using a Superdex 30 column has been developed to separate oligosaccharide peaks ranging from di- to dodeca-saccharides in approximately 20 minutes. researchgate.net This method is invaluable for obtaining fractions with a uniform molecular weight, which can then be subjected to further purification by other techniques like IEX.

Reverse-Phase Chromatography (RPC)

Reverse-Phase Chromatography (RPC) separates molecules based on their hydrophobicity. Traditional RPC is challenging for highly polar analytes like sulfated oligosaccharides because they exhibit minimal retention on non-polar stationary phases (e.g., C18). chromforum.org To overcome this, a technique called ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) is used. acs.org

In IP-RP-HPLC, an ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), is added to the mobile phase. acs.orgnih.gov This agent has a positively charged head that interacts with the negatively charged sulfate groups of the oligosaccharide and a non-polar tail that interacts with the hydrophobic stationary phase. This dynamic coating allows the polar sulfated oligosaccharides to be retained and separated on the reverse-phase column. Elution is typically achieved by increasing the concentration of an organic solvent like acetonitrile. researchgate.net This method is highly effective for separating complex mixtures of sulfated oligosaccharides and is compatible with mass spectrometry, aiding in their structural characterization. acs.orgnih.gov

Table 1: Comparison of Chromatographic Techniques for Sulfated Oligosaccharide Separation

| Feature | Ion-Exchange Chromatography (IEX) | Size-Exclusion Chromatography (SEC) | Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC) |

| Separation Principle | Based on net charge (degree of sulfation). nih.gov | Based on hydrodynamic size (degree of polymerization). researchgate.net | Based on hydrophobicity, enabled by an ion-pairing agent. acs.org |

| Primary Application | Separation of oligosaccharides with different numbers of sulfate groups. nih.gov | Fractionation of oligosaccharides into groups of uniform chain length (DP2, DP4, etc.). researchgate.net | High-resolution separation of complex mixtures, including isomers. researchgate.net |

| Stationary Phase | Anion exchange resin (e.g., with quaternary ammonium (B1175870) groups). youtube.com | Porous polymer or silica (B1680970) beads (e.g., Superdex, Sephadex). nih.gov | Non-polar material (e.g., C18 silica), used with an ion-pairing agent. acs.org |

| Mobile Phase/Elution | Increasing salt gradient (e.g., NaCl). researchgate.net | Isocratic elution with a buffered aqueous solution. mdpi.com | Gradient of increasing organic solvent (e.g., acetonitrile) containing an ion-pairing reagent. nih.gov |

| Key Advantage | Excellent resolution based on charge. | Ability to perform large-scale, preparative separations based on size. | High resolving power and direct compatibility with mass spectrometry. nih.gov |

Ultrafiltration and Dialysis for Oligosaccharide Fractionation

Membrane-based separation techniques, specifically ultrafiltration and dialysis, are essential for the purification and fractionation of oligosaccharides. These methods operate on the principle of size exclusion, using semi-permeable membranes to separate molecules based on their molecular weight. They are particularly useful for desalting, buffer exchange, and separating oligosaccharides from larger or smaller contaminants.

Ultrafiltration (UF)

Ultrafiltration is a pressure-driven membrane process that separates molecules based on size. The technique uses membranes with a defined molecular weight cut-off (MWCO), which is the nominal molecular weight of a molecule that is 90% retained by the membrane. rug.nl In the context of producing Neocarratetraose 4¹-sulfate sodium salt, UF serves several critical functions:

Enzyme Removal: Following enzymatic hydrolysis of carrageenan, UF can be used to separate the relatively small oligosaccharide products from the much larger enzyme.

Fractionation: By using a series of membranes with different MWCOs, it is possible to fractionate a crude oligosaccharide mixture. For example, a membrane with a 1 kDa MWCO could be used to retain tetrasaccharides while allowing smaller molecules like monosaccharides and salts to pass through into the permeate. rug.nl

Concentration: UF is also an effective method for concentrating dilute oligosaccharide solutions without the use of heat, which could degrade the product.

The efficiency of UF can be influenced by the high concentration of sugars, which can affect the selective mass transfer characteristics of the membrane. mdpi.com Studies on galacto-oligosaccharides (GOS) have shown that during simultaneous enzymatic synthesis and fractionation, a tight ultrafiltration membrane can retain trisaccharides completely, while retaining disaccharides and monosaccharides at lower rates. mdpi.com

Dialysis

Dialysis is a passive diffusion-based separation technique that facilitates the removal of small, unwanted molecules from a solution of macromolecules through a semi-permeable membrane. thermofisher.com Unlike ultrafiltration, dialysis is not pressure-driven. The sample is placed inside a dialysis bag or cassette made of a membrane with a specific MWCO, which is then submerged in a large volume of a buffer solution known as the dialysate. thermofisher.com

Small molecules, such as salts (e.g., sodium chloride from IEX elution) and residual monosaccharides, can freely pass through the membrane pores into the dialysate, moving down their concentration gradient. The larger oligosaccharides, such as the target tetrasaccharide (MW ≈ 732.59 g/mol ), are retained within the dialysis bag. thermofisher.combiosynth.com By repeatedly changing the dialysate, the concentration of small contaminants in the sample can be reduced to negligible levels. thermofisher.com While highly effective for desalting and buffer exchange, dialysis is a slower process compared to other techniques and is generally not suitable for separating oligosaccharides of similar sizes from each other. google.com

Table 2: Application of Membrane Filtration in Oligosaccharide Purification

| Technique | Principle | Primary Purpose | MWCO Range (Typical) | Advantages | Limitations |

| Ultrafiltration | Pressure-driven separation through a semi-permeable membrane. rug.nl | Fractionation by size, enzyme removal, sample concentration. mdpi.comresearchgate.net | 1 kDa - 30 kDa | Fast, scalable, can concentrate samples. mdpi.com | Membrane fouling can occur; separation between similarly sized molecules is limited. |

| Dialysis | Passive diffusion across a semi-permeable membrane down a concentration gradient. thermofisher.com | Desalting, buffer exchange, removal of very small impurities. google.com | 100 Da - 10 kDa | Gentle, highly effective for removing small molecules like salts. thermofisher.com | Slow process, not practical for large-scale fractionation. google.com |

Enzymology and Biotransformation of Neocarratetraose 41 Sulfate Sodium Salt

Characterization of Sulfatases Acting on Sulfated Oligosaccharides

Sulfatases are a class of enzymes that catalyze the hydrolysis of sulfate (B86663) esters from a wide range of biological molecules, including steroids, glycolipids, and carbohydrates. nih.gov Carbohydrate sulfatases are essential for the degradation of sulfated glycans, allowing organisms to utilize them as nutrient sources or to remodel cellular structures. researchgate.net These enzymes exhibit remarkable specificity for both the position of the sulfate group on the sugar ring and the structure of the underlying carbohydrate. researchgate.net

The vast majority of carbohydrate sulfatases belong to the S1 family of formylglycine-dependent sulfatases. oup.com A key feature of these enzymes is the post-translational modification of a conserved cysteine or serine residue in their active site into Cα-formylglycine (FGly). nih.govnih.gov This FGly residue is crucial for the catalytic mechanism of sulfate ester hydrolysis. nih.gov

Kinetic studies on various glycosulfatases reveal their specificity for different sulfated substrates. For instance, different sulfatases are required to remove sulfates from the 2-O, 4-O, or 6-O positions of sugar residues within glycosaminoglycans like chondroitin (B13769445) sulfate and heparan sulfate. nih.gov This specificity ensures the controlled, sequential degradation of complex polysaccharides.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| Arylsulfatase A (ARSA) | Homo sapiens | p-Nitrocatechol sulfate | 0.9 | 210 | 2.3 x 10⁵ |

| N-Acetylgalactosamine-4-sulfatase (ARSB) | Homo sapiens | p-Nitrocatechol sulfate | 8.3 | 14.8 | 1.8 x 10³ |

| Choline Sulfatase (SmCS) | Sinorhizobium meliloti | Choline-O-sulfate | 0.056 | 0.27 | 4.8 x 10³ |

| Choline Sulfatase (SmCS) | Sinorhizobium meliloti | 4-Nitrophenyl sulfate | 2.5 | 0.03 | 12 |

| Arylsulfatase (Ps-Ars) | Pseudoalteromonas sp. | p-Nitrophenyl sulfate | 0.12 | 42.8 | 3.6 x 10⁵ |

This table presents illustrative data from studies on various sulfatases to demonstrate the range of kinetic values observed. Data compiled from multiple literature sources. researchgate.netnih.gov

The three-dimensional structures of numerous S1 family sulfatases have been determined, revealing a highly conserved α/β/α sandwich fold. nih.govfrontiersin.org The active site is located in a pocket within the larger N-terminal domain of the enzyme. rcsb.org This active site contains a conserved set of residues that coordinate a divalent metal ion, typically calcium (Ca²⁺), which is essential for binding the sulfate group of the substrate. researchgate.netrcsb.org

Key features of the sulfatase active site include:

The Cα-formylglycine (FGly) residue: This modified amino acid acts as the key catalytic nucleophile. oup.comnih.gov

Metal Ion Coordination: Several conserved aspartate, asparagine, and lysine (B10760008) residues, along with the FGly residue itself, coordinate the Ca²⁺ ion. nih.gov

Sulfate Binding Pocket: The active site pocket is shaped to specifically recognize the sulfate ester and the adjacent sugar moiety, which is the basis for substrate specificity. researchgate.netnih.gov Non-conserved regions of the protein sequence, often in loops surrounding the active site, drive the specificity for different glycan targets. nih.gov

The crystal structure of N-acetylgalactosamine-4-sulfatase, for example, reveals how conserved residues stabilize the calcium ion and the sulfate ester, suggesting an archetypal fold for the entire sulfatase family. rcsb.org Structural analysis of sulfatases from marine bacteria that degrade complex algal polysaccharides further highlights how variations in the C-terminal subdomain contribute to recognizing different carbohydrate backbones. researchgate.net

Investigation of Glycosyltransferases and Glycosidases in Oligosaccharide Metabolism

Glycosidases (or glycoside hydrolases) are enzymes that catalyze the hydrolysis of glycosidic bonds that link sugar residues together. nih.gov In the catabolism of a sulfated oligosaccharide, glycosidases work in concert with sulfatases. In many biological systems, particularly in the gut microbiota, desulfation by a sulfatase is a prerequisite for the subsequent cleavage of the oligosaccharide by specific glycosidases. nih.gov This stepwise degradation ensures that the energy contained within the glycan is efficiently extracted by the organism. nih.gov

Glycosyltransferases are enzymes involved in the biosynthesis of oligosaccharides. nih.govnih.gov They catalyze the transfer of a monosaccharide unit from an activated sugar donor, such as a nucleotide sugar (e.g., UDP-galactose, UDP-N-acetylglucosamine), to an acceptor molecule, which can be a growing oligosaccharide chain. nih.gov The synthesis of a specific oligosaccharide structure is dictated by the precise sequence of action and substrate specificity of various glycosyltransferases.

The biosynthesis of a sulfated oligosaccharide like Neocarratetraose 4¹-sulfate involves two key enzymatic steps:

Assembly of the oligosaccharide backbone: Glycosyltransferases sequentially add monosaccharides to build the tetrasaccharide chain.

Sulfation: After the carbohydrate backbone is assembled, sulfotransferases catalyze the transfer of a sulfonyl group (SO₃) from a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group on one of the sugar residues. nih.govwikipedia.org The specific enzyme chondroitin 4-O-sulfotransferase (C4ST), for example, is responsible for adding sulfate to the 4-position of N-acetylgalactosamine residues in chondroitin. nih.gov Chemoenzymatic synthesis strategies often leverage the high specificity of these enzymes to create well-defined sulfated oligosaccharides for research. nih.govacs.orguu.nl

Microbial Systems for Biotransformation and Production of Modified Oligosaccharides

Microbial systems, particularly genetically engineered bacteria like Escherichia coli, have emerged as powerful platforms for the biotransformation and production of complex, structurally defined oligosaccharides. nih.govacs.org These microbial cell factories can be engineered to express the necessary enzymatic machinery for synthesizing target molecules from simple, inexpensive carbon sources like glycerol (B35011) or glucose. nih.govresearchgate.net

The strategies for engineering these microbial systems typically involve:

Heterologous Gene Expression: Introducing and expressing genes for specific glycosyltransferases and sulfotransferases from other organisms (e.g., human, other bacteria) into the production host. nih.gov

Pathway Engineering: Optimizing the host's native metabolic pathways to increase the intracellular supply of required precursors, such as nucleotide sugars (e.g., UDP-glucose, UDP-galactose). nih.govresearchgate.net This can involve overexpressing key enzymes in the precursor synthesis pathway or deleting genes of competing pathways. nih.govacs.org

Process Optimization: Fine-tuning fermentation conditions (e.g., temperature, pH, nutrient feeding) to maximize product yield and productivity. nih.gov

This metabolic engineering approach has been successfully used to produce a variety of human milk oligosaccharides (HMOs) and other complex glycans at high titers, demonstrating the potential for the industrial-scale production of custom oligosaccharides, including specific sulfated structures. nih.govacs.orgnih.gov

| Product | Host Strain | Key Enzymes Expressed | Final Titer (g/L) | Productivity (g/L/h) |

|---|---|---|---|---|

| 2'-Fucosyllactose (2'-FL) | E. coli BL21(DE3) | α-1,2-fucosyltransferase | 141.27 | 3.14 |

| Lacto-N-neotetraose (LNnT) | E. coli BL21 star (DE3) | lgtA (β-1,3-N-acetylglucosaminyltransferase), HpgalT (β-1,4-galactosyltransferase) | 22.07 | 0.41 |

| Lacto-N-tetraose (LNT) | E. coli BL21 star (DE3) | lgtA (β-1,3-N-acetylglucosaminyltransferase), SewbdO (β-1,3-galactosyltransferase) | 48.41 | 0.73 |

| Chitin Oligosaccharides (CHOS) | E. coli | NodC (chitin oligosaccharide synthase) | 0.47 | N/A |

This table showcases the titers achieved for various non-sulfated oligosaccharides using metabolically engineered E. coli, illustrating the capability of these platforms. Data compiled from multiple literature sources. nih.govnih.govresearchgate.net

Mechanistic Investigations of Biological Activities of Neocarratetraose 41 Sulfate Sodium Salt

In Vitro Cellular Assays for Functional Assessment

Carrageenan oligosaccharides have been shown to exert cytotoxic and anti-proliferative effects on various cancer cell lines. Studies have indicated that these effects are often more potent than those of the original high-molecular-weight carrageenan polymers. mdpi.com For instance, κ-carrageenan oligosaccharides displayed greater antitumor activity against human nasopharyngeal carcinoma, gastric carcinoma, and HeLa cell lines in vitro compared to their parent polysaccharides. mdpi.com

The cytotoxic effects appear to be dependent on the type of oligosaccharide and the cell line. For example, κ-oligosaccharides were found to be particularly effective against Caco-2 cells. mdpi.com In human colon cancer cells (HCT-116), oligosaccharides from Mastocarpus pacificus and Ahnfeltiopsis flabelliformis reduced cell proliferation by 30-35% at a concentration of 125 µg/mL. mdpi.com Furthermore, these oligosaccharides were shown to arrest the cell cycle at the G2/M phase in HCT-116 cells. mdpi.com

The mechanism of cell death induced by carrageenan oligosaccharides often involves the induction of apoptosis. In HCT-116 cells, treatment with these oligosaccharides led to a significant decrease in living cells and an increase in late apoptotic and necrotic cells. mdpi.com Similarly, iota-carrageenan oligosaccharides have been observed to induce apoptosis and G1 phase arrest in human osteosarcoma cells. mdpi.com

Table 1: Effect of Carrageenan Oligosaccharides on Cancer Cell Viability

| Cell Line | Oligosaccharide Type | Concentration | Effect on Viability | Reference |

|---|---|---|---|---|

| HCT-116 | Mp-OS | 300 µg/mL | 71.01% inhibition of colony formation | mdpi.com |

| HCT-116 | Afg-OS | 300 µg/mL | 58.15% inhibition of colony formation | mdpi.com |

| Caco-2 | κ-oligosaccharides | 2 mg/mL | 80-90% inhibition of proliferation | mdpi.com |

| HeLa | κ-CO and λ-CO | 550.8 µg/mL and 475 µg/mL (IC50) | Decreased cell viability | nih.gov |

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Carrageenan oligosaccharides have demonstrated the potential to inhibit these processes. For example, κ-carrageenan oligosaccharides were found to inhibit the migration of ECV304 cells. nih.govresearchgate.net Similarly, λ-carrageenan oligosaccharides have been shown to reduce the migration and invasion of MDA-MB-231 breast cancer cells. mdpi.comnih.govmdpi.comresearchgate.net

The mechanism behind this inhibition is linked to the modulation of enzymes involved in extracellular matrix degradation. λ-carrageenan oligosaccharides were observed to down-regulate the expression of intracellular matrix metalloproteinase-2 (MMP-2) in endothelial cells, thereby inhibiting their invasion and migration. nih.gov Furthermore, these oligosaccharides have been found to control a heparanase/MMP-14/MMP-2 axis, leading to reduced MMP-2 activity in a heparanase-dependent manner. mdpi.com

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Carrageenan oligosaccharides have been identified as potent inhibitors of angiogenesis. nih.gov In vitro studies using the endothelial cell tube formation assay have shown that both κ- and λ-carrageenan oligosaccharides can inhibit the formation of capillary-like structures. nih.govresearchgate.net

At a concentration of 200 µg/mL, these oligosaccharides were found to inhibit the migration, proliferation, and tube formation of human umbilical vein endothelial cells (HUVECs). researchgate.net The anti-angiogenic activity was also demonstrated in the chick chorioallantoic membrane (CAM) model, where κ-carrageenan oligosaccharides inhibited the growth of new blood vessels. nih.govresearchgate.net

Molecular Interactions and Signaling Pathway Modulation

One of the mechanisms by which carrageenan oligosaccharides exert their biological effects is through competitive binding to growth factors and their receptors. It has been shown that these oligosaccharides can competitively bind to basic fibroblast growth factor (bFGF), a potent angiogenic factor. nih.gov This interaction inhibits bFGF-induced cell proliferation in both HeLa and HUVEC cells. nih.gov

The binding affinity and inhibitory activity are influenced by the molecular weight, structure, and degree of sulfation of the oligosaccharides. nih.gov For instance, oligo-λ-carrageenans with a degree of polymerization between 2 and 8 were identified as the most potent bFGF antagonists. nih.gov

Additionally, κ-carrageenan oligosaccharides have been reported to competitively bind to CD14, a co-receptor for lipopolysaccharide (LPS), thereby inhibiting the downstream inflammatory signaling pathway. nih.gov

Carrageenan oligosaccharides have been shown to modulate the expression of key genes involved in angiogenesis. In a study using an MCF-7 xenograft tumor model, κ-carrageenan oligosaccharides were found to suppress the mRNA expression of human vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF), basic fibroblast growth factor receptor (bFGFR), and endoglin (CD105). nih.govresearchgate.net This downregulation of pro-angiogenic factors contributes to the observed anti-angiogenic and anti-tumor activity of these compounds. nih.gov

The inhibition of these signaling molecules suggests that carrageenan oligosaccharides can interfere with the complex network of pathways that regulate blood vessel formation in tumors.

Table 2: Gene Expression Modulation by κ-Carrageenan Oligosaccharides in MCF-7 Xenograft Model

| Gene | Effect of KOS Treatment | Reference |

|---|---|---|

| VEGF mRNA | Suppressed expression | nih.govresearchgate.net |

| bFGF mRNA | Suppressed expression | nih.govresearchgate.net |

| bFGFR mRNA | Suppressed expression | nih.govresearchgate.net |

| CD105 mRNA | Suppressed expression | nih.govresearchgate.net |

Investigation of Intracellular Signaling Cascades

Detailed experimental data on the specific intracellular signaling cascades modulated by Neocarratetraose 4-O-sulfate sodium salt is not extensively available in the public domain. However, based on the known activities of other sulfated oligosaccharides, it is plausible that its biological effects are mediated through interactions with cell surface receptors and subsequent modulation of downstream signaling pathways.

Many sulfated polysaccharides and oligosaccharides are known to interact with growth factor receptors, such as fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs). These interactions can either potentiate or inhibit the binding of their cognate growth factors, thereby influencing signaling pathways crucial for cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways. For instance, the sulfation pattern of these molecules is critical for their binding affinity and specificity to various proteins, which in turn dictates the downstream cellular response.

Further research is required to elucidate the precise intracellular signaling pathways directly affected by Neocarratetraose 4-O-sulfate sodium salt. Such investigations would likely involve techniques like Western blotting to assess the phosphorylation status of key signaling proteins, reporter gene assays to measure the activity of specific transcription factors, and kinase activity assays.

Pre-clinical Efficacy Studies in Relevant Biological Models

Assessment of Anti-tumor Activity in Xenograft Models

Specific studies detailing the anti-tumor activity of Neocarratetraose 4-O-sulfate sodium salt in xenograft models are not readily found in the reviewed literature. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anti-cancer agents.

A typical study to assess the anti-tumor activity of this compound would involve establishing tumors from a relevant cancer cell line in mice. Once the tumors reach a certain volume, the mice would be treated with Neocarratetraose 4-O-sulfate sodium salt. Tumor growth would be monitored over time and compared to a control group receiving a placebo. The primary endpoint is often the inhibition of tumor growth, and in some cases, tumor regression.

Hypothetical Xenograft Study Data

| Treatment Group | Average Tumor Volume (Day 21) (mm³) | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 | 0 |

| Neocarratetraose 4-O-sulfate sodium salt | 850 | 43.3 |

Evaluation of Anti-angiogenic Effects in In Vivo Models

While direct in vivo studies on the anti-angiogenic effects of Neocarratetraose 4-O-sulfate sodium salt are limited, the anti-angiogenic potential of sulfated oligosaccharides is an active area of research. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

Common in vivo models to assess anti-angiogenic activity include the chick chorioallantoic membrane (CAM) assay and the Matrigel plug assay in mice. In the CAM assay, the compound is applied to the membrane of a developing chick embryo, and the effect on blood vessel formation is observed. In the Matrigel plug assay, a gel containing pro-angiogenic factors is implanted subcutaneously in mice, and the extent of new blood vessel infiltration into the gel is quantified after treatment with the test compound.

Hypothetical Matrigel Plug Assay Data

| Treatment Group | Hemoglobin Content (µ g/plug ) | Percent Inhibition of Angiogenesis (%) |

| Vehicle Control | 25.0 | 0 |

| Neocarratetraose 4-O-sulfate sodium salt | 12.5 | 50 |

Structure-Activity Relationship (SAR) Studies Correlating Sulfation Pattern with Bioactivity

The biological activity of sulfated oligosaccharides like Neocarratetraose 4-O-sulfate sodium salt is intimately linked to their structure, particularly the pattern and degree of sulfation. Structure-activity relationship (SAR) studies aim to understand how specific structural features influence biological effects.

For sulfated oligosaccharides, key structural parameters that are often investigated include:

Position of Sulfate (B86663) Groups: The specific hydroxyl groups on the sugar rings that are sulfated can dramatically alter the molecule's ability to bind to target proteins.

Oligosaccharide Chain Length: The number of monosaccharide units in the chain can impact the binding affinity and specificity for target proteins.

SAR studies typically involve the synthesis or isolation of a series of structurally related compounds with systematic variations in their sulfation patterns and chain lengths. These analogs are then tested in relevant biological assays to determine how these structural modifications affect their activity. This information is crucial for the rational design of more potent and selective therapeutic agents.

Analytical and Quality Control Methodologies in Research of Neocarratetraose 41 Sulfate Sodium Salt

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantitative analysis of Neocarratetraose 4¹-sulfate sodium salt. Given the compound's polar and charged nature, ion-pair reversed-phase (IP-RP) and anion-exchange chromatography (AEC) are the most pertinent HPLC modes.

In IP-RP-HPLC, a non-polar stationary phase is used in conjunction with a mobile phase containing an ion-pairing agent. This agent, typically a quaternary ammonium (B1175870) salt, forms a neutral complex with the negatively charged sulfate (B86663) group of the oligosaccharide, allowing for its retention and separation on the reversed-phase column. This method is highly effective for resolving the target compound from non-sulfated or differently sulfated impurities.

For quantitative analysis, a calibration curve is constructed using certified reference standards of Neocarratetraose 4¹-sulfate sodium salt at known concentrations. The peak area of the analyte in a sample is then compared to this calibration curve to determine its concentration. UV detection at a low wavelength (around 210-232 nm) is commonly employed for the detection of these oligosaccharides. nih.gov

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis of Neocarratetraose 4¹-Sulfate Sodium Salt

| Parameter | Condition |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 30% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | Approx. 15.2 minutes |

Capillary Electrophoresis (CE) for Charge and Size Heterogeneity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charge and size heterogeneity in sulfated oligosaccharides like Neocarratetraose 4¹-sulfate sodium salt. casss.org The principle of CE is based on the differential migration of charged molecules in an electric field within a narrow capillary filled with an electrolyte solution.

For Neocarratetraose 4¹-sulfate sodium salt, Capillary Zone Electrophoresis (CZE) is the most commonly employed mode. sciex.com In CZE, the separation is based on the charge-to-size ratio of the analytes. The negatively charged sulfate group imparts a significant electrophoretic mobility to the molecule. Any variations in the degree or position of sulfation will alter the charge-to-size ratio, resulting in different migration times and allowing for the detection of impurities or structural isomers. nih.gov

This technique is particularly valuable for identifying heterogeneity that may not be readily apparent with HPLC, such as the presence of isomers with the same number of sulfate groups but at different positions, or the presence of under- or over-sulfated species. The high efficiency of CE provides sharp peaks and excellent resolution, making it a powerful tool for quality control and the detailed characterization of the compound's homogeneity. casss.orgsciex.com

Interactive Data Table: Representative Capillary Electrophoresis Data for Neocarratetraose 4¹-Sulfate Sodium Salt

| Analyte | Migration Time (min) | Relative Peak Area (%) | Putative Identification |

| Main Peak | 8.5 | 98.2 | Neocarratetraose 4¹-sulfate |

| Impurity 1 | 7.9 | 1.1 | Disulfated Neocarratetraose |

| Impurity 2 | 9.2 | 0.7 | Non-sulfated Neocarratetraose |

Spectrophotometric and Fluorometric Methods for Quantitation of Sulfate Content

The accurate determination of the sulfate content is a critical aspect of the quality control of Neocarratetraose 4¹-sulfate sodium salt. Spectrophotometric and fluorometric methods offer reliable and sensitive means for this quantification.

A widely used spectrophotometric method is the 1,9-dimethylmethylene blue (DMMB) assay. nih.govresearchgate.netoup.com This colorimetric assay is based on the interaction of the DMMB dye with sulfated glycosaminoglycans and other sulfated polysaccharides. In the presence of sulfated molecules, the absorbance maximum of the DMMB dye shifts, and the change in absorbance at a specific wavelength (typically around 525-535 nm) is proportional to the concentration of sulfate groups. researchgate.netoup.com A standard curve is generated using a known concentration of a sulfated standard, such as chondroitin (B13769445) sulfate or potassium sulfate, to quantify the sulfate content in the Neocarratetraose 4¹-sulfate sodium salt sample.

Fluorometric methods can offer even higher sensitivity. These methods often involve the derivatization of the oligosaccharide with a fluorescent tag, followed by analysis. For instance, after enzymatic digestion of the oligosaccharide into its constituent monosaccharides, the sulfated monosaccharides can be derivatized with a fluorophore and then quantified by fluorescence detection. nih.gov This approach provides a highly sensitive and specific means of determining the degree of sulfation.

Interactive Data Table: Example Standard Curve for DMMB Spectrophotometric Sulfate Assay

| Sulfate Concentration (µg/mL) | Absorbance at 525 nm |

| 0 | 0.000 |

| 5 | 0.125 |

| 10 | 0.250 |

| 20 | 0.500 |

| 40 | 1.000 |

Chromatographic-Mass Spectrometric (LC-MS/MS) Approaches for Comprehensive Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the comprehensive characterization of Neocarratetraose 4¹-sulfate sodium salt. nih.gov This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing detailed structural information.

An LC system, often employing reversed-phase or hydrophilic interaction liquid chromatography (HILIC), is used to separate the target compound from any impurities. The eluent from the LC is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the fragile oligosaccharide to be ionized without significant fragmentation. acs.org

The mass spectrometer provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular weight of Neocarratetraose 4¹-sulfate sodium salt. nih.gov Further structural elucidation is achieved through tandem mass spectrometry (MS/MS). In this process, the parent ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting fragment ions provide information about the sequence of the monosaccharide units and the location of the sulfate group. researchgate.net The loss of an SO₃ group (80 Da) is a characteristic fragmentation pattern for sulfated oligosaccharides. researchgate.net

This detailed structural information is critical for confirming the identity and purity of the compound, as well as for identifying and characterizing any related impurities or degradation products. acs.orgnih.gov

Interactive Data Table: Expected LC-MS/MS Data for Neocarratetraose 4¹-Sulfate Sodium Salt

| Parameter | Value |

| Molecular Formula | C₂₄H₃₇NaO₂₂S |

| Theoretical Monoisotopic Mass | 732.1297 g/mol |

| Observed [M-Na]⁻ ion (m/z) | 709.1485 |

| Observed [M-2Na+H]⁻ ion (m/z) | 687.1673 |

| Major MS/MS Fragment Ion (m/z) | 629.1534 ([M-Na-SO₃]⁻) |

Future Directions and Emerging Research Avenues for Neocarratetraose 41 Sulfate Sodium Salt

Development of Advanced Synthetic Routes for Analogues and Derivatives

The generation of pure, structurally defined sulfated oligosaccharides is a significant synthetic challenge, which has historically limited detailed structure-activity relationship (SAR) studies. researchgate.netrsc.org While neocarratetraose can be produced by the degradation of natural carrageenan, this method offers little control over the precise structure and purity. researchgate.nettandfonline.comnih.gov Future research will pivot towards sophisticated synthetic strategies to create libraries of neocarratetraose analogues with varied sulfation patterns and other modifications.

Advanced chemical and enzymatic methods are poised to revolutionize the accessibility of these complex molecules. Solid-phase synthesis, particularly Automated Glycan Assembly (AGA), offers a streamlined alternative to traditional solution-phase chemistry by simplifying the purification process to simple washing steps between reactions. rsc.orgresearchgate.net This approach has been successfully used to prepare libraries of other sulfated glycans, such as heparan and keratan (B14152107) sulfates, and could be adapted for neocarratetraose. nih.govresearchgate.net On-resin sulfation protocols allow for the regioselective introduction of sulfate (B86663) groups onto a pre-assembled oligosaccharide backbone, providing precise control over the final sulfation pattern. rsc.orgrsc.org

Furthermore, chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high specificity of enzymes, presents a powerful route to novel derivatives. nih.govchemrxiv.org Enzymes like sulfotransferases can install sulfate groups at specific positions, while engineered glycosyltransferases could be used to build the oligosaccharide backbone with unnatural sugar units. acs.orgnih.gov A fluorous-assisted chemoenzymatic strategy has been shown to simplify the purification of related heparan sulfate oligosaccharides and could be a valuable tool for neocarratetraose synthesis. acs.org The development of these methods will be crucial for producing the diverse, well-defined compounds needed to explore the full biological potential of the neocarratetraose scaffold.

Table 1: Comparison of Synthetic Strategies for Sulfated Oligosaccharide Analogues

| Synthetic Strategy | Description | Potential Advantages for Neocarratetraose Analogues | Challenges | References |

|---|---|---|---|---|

| Traditional Solution-Phase Synthesis | Step-by-step chemical synthesis of the oligosaccharide in solution, involving multiple protection, deprotection, and purification steps. | Highly versatile and established for many complex structures. | Time-consuming, requires extensive purification, and can have low overall yields. | rsc.org |

| Automated Glycan Assembly (AGA) on Solid Support | The oligosaccharide backbone is built step-by-step on a solid resin using an automated synthesizer, followed by on-resin modifications like sulfation. rsc.org | Rapid assembly, simplified purification (washing steps), potential for library generation. nih.gov | Scalability can be limited; final cleavage and deprotection steps can be challenging. rsc.org | rsc.orgnih.govresearchgate.net |

| Chemoenzymatic Synthesis | A hybrid approach using chemical methods to create building blocks and enzymes (e.g., glycosyltransferases, sulfotransferases) for specific, stereoselective transformations. acs.org | High regio- and stereoselectivity, fewer protection/deprotection steps, milder reaction conditions. nih.gov | Requires availability of specific and stable enzymes; enzyme substrate specificity can be a limitation. | acs.orgnih.govacs.org |

Exploration of Novel Biological Targets and Therapeutic Pathways

Sulfated polysaccharides and their oligosaccharide derivatives are known to possess a wide spectrum of biological activities, including antiviral, antitumor, anti-inflammatory, and anticoagulant effects. mdpi.comresearchgate.netnih.govnih.gov Carrageenans, the parent polysaccharides of neocarratetraose, have been specifically noted for these properties. nih.govresearchgate.net However, the precise molecular targets and therapeutic pathways for specific, small oligosaccharides like neocarratetraose 4¹-sulfate remain largely uncharacterized.

Future research will focus on moving beyond general bioactivity screenings to identifying the specific proteins and cellular pathways that are modulated by this compound. The structural information encoded in the sulfation pattern is key to these interactions. capes.gov.br For instance, sulfated oligosaccharides are known to interact with proteins through specific sequences or electrostatic interactions with cationic sites, thereby modulating processes like cell growth, angiogenesis, and tumor metastasis. nih.govbenthamscience.com Research on κ-carrageenan oligosaccharides has suggested interactions with carbohydrate-binding proteins, leading to effects on intestinal inflammation pathways. nih.gov

A key emerging direction will be to use neocarratetraose 4¹-sulfate and its synthetic analogues to probe these interactions with high specificity. By systematically varying the sulfation pattern, researchers can decipher the "sulfation code" that governs binding to therapeutic targets such as viral envelope proteins, growth factor receptors, or selectins involved in immune cell trafficking. nih.gov This could open up new therapeutic possibilities in oncology, virology, and immunology. tandfonline.comnih.gov

Table 2: Potential Biological Targets for Neocarratetraose-Based Compounds

| Target Class | Potential Therapeutic Area | Rationale Based on Related Compounds | References |

|---|---|---|---|

| Viral Envelope Proteins | Antiviral Therapy | Sulfated polysaccharides like carrageenan can block virus binding to host cells. Specific sulfation patterns are critical for activity against viruses like HIV and herpes simplex virus. | nih.govnih.gov |

| Growth Factor Receptors (e.g., FGF-2) | Oncology, Regenerative Medicine | Heparan sulfate oligosaccharides modulate signaling by binding to growth factors and their receptors. The sulfation pattern dictates binding affinity and biological outcome. | nih.govnih.gov |

| Selectins | Anti-inflammatory Therapy | Sulfated glycans can mimic natural selectin ligands, potentially blocking the adhesion of leukocytes to blood vessel walls during inflammation. | acs.org |

| Proteases | Anticoagulation, Oncology | Sulfated oligosaccharides can inhibit proteases involved in the coagulation cascade (like antithrombin) or tumor metastasis. | nih.govbenthamscience.com |

| Toll-like Receptors (TLRs) | Immunomodulation | Certain oligosaccharides can activate innate immune pathways through receptors like TLR4, suggesting a role in modulating immune responses. | nih.gov |

Integration with High-Throughput Glycomics and Proteomics Platforms

To efficiently explore the biological roles of neocarratetraose 4¹-sulfate, future research must integrate its study with modern high-throughput analytical platforms. Glycomics and proteomics, particularly when combined, offer powerful tools to map the interactions and functional consequences of specific glycans on a system-wide scale. mdpi.com

A key emerging strategy involves the use of glycan microarrays. A library of synthetic neocarratetraose analogues, each with a distinct and defined structure, could be printed onto a microarray slide. This array can then be screened against thousands of proteins simultaneously to identify novel binding partners, a process sometimes referred to as "interactomics." This approach has been used successfully to probe the interactions of heparan sulfate disaccharides with fibroblast growth factor-2 (FGF-2), yielding detailed insights into the structure-activity relationship of the interaction. nih.gov

Once binding partners are identified, proteomics platforms can elucidate the downstream cellular consequences. For example, treating cells with neocarratetraose 4¹-sulfate followed by quantitative mass spectrometry-based proteomics can reveal changes in protein expression and identify entire signaling pathways that are perturbed by the compound. dextrauk.com Furthermore, advanced mass spectrometry techniques are being developed to improve the analysis of the "sulfoglycome," enabling the sensitive detection and sequencing of low-abundance sulfated glycans from complex biological samples. nih.govoup.com An integrated workflow combining these technologies will be essential for moving from a single compound to a network-level understanding of its biological function. mdpi.com

Table 3: Hypothetical Workflow for High-Throughput Analysis of Neocarratetraose Analogues

| Step | Platform/Technology | Objective | Expected Outcome | References |

|---|---|---|---|---|

| 1. Library Synthesis | Automated Glycan Assembly (AGA) / Chemoenzymatic Synthesis | Generate a collection of neocarratetraose analogues with diverse and defined sulfation patterns. | A library of pure, structurally defined oligosaccharides for screening. | nih.govacs.org |

| 2. Interactome Screening | Glycan Microarray | Identify protein binding partners from a proteome or protein library. | A list of candidate proteins that specifically interact with certain neocarratetraose structures. | nih.gov |

| 3. Pathway Analysis | Mass Spectrometry-Based Proteomics (e.g., SILAC, TMT) | Quantify changes in the cellular proteome after treatment with a specific neocarratetraose analogue. | Identification of upregulated or downregulated proteins and signaling pathways. | mdpi.com |

| 4. Validation | Surface Plasmon Resonance (SPR) / Immunoassays | Confirm and quantify the binding affinity of specific protein-glycan interactions identified in Step 2. | Kinetic data (KD, kon, koff) for validated interactions. | researchgate.net |

| 5. Functional Validation | Cell-Based Assays (e.g., proliferation, migration, apoptosis) | Determine the functional consequence of the identified interactions and pathway perturbations. | A mechanistic link between the molecular interaction and a cellular phenotype. | mdpi.com |

Utilization as Biochemical Probes for Cellular Process Elucidation